molecular formula C19H16O6 B11454556 Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate

Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate

Cat. No.: B11454556
M. Wt: 340.3 g/mol
InChI Key: NHEHREJDCXLXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system containing both benzene and pyrone rings

Preparation Methods

The synthesis of methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ol. This intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s chromen-4-one core structure is known for its biological activity, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The chromen-4-one core can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism. This inhibition can reduce the formation of sorbitol and mitigate complications related to diabetes. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)16-10-25-17-9-14(24-11-18(20)23-2)7-8-15(17)19(16)21/h3-10H,11H2,1-2H3

InChI Key

NHEHREJDCXLXBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC

Origin of Product

United States

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